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Compound of Interest
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Cat. No.: B1216658 Get Quote

This technical guide provides a comprehensive overview of the essential thermochemical data

for Bromine trifluoride (BrF3). The information is tailored for researchers, scientists, and

professionals in drug development who require precise thermodynamic values for modeling,

reaction analysis, and safety assessments. This document summarizes key quantitative data in

structured tables, outlines the experimental methodologies used for their determination, and

presents a logical workflow for acquiring these properties.

Thermochemical Data of Bromine Trifluoride
Bromine trifluoride (BrF3) is a highly reactive interhalogen compound used as a powerful

fluorinating agent and an ionizing inorganic solvent, particularly in the processing of nuclear

fuel.[1] Its thermochemical properties are critical for understanding its reactivity and for the safe

handling and design of chemical processes. The data presented below are compiled from

various sources, including the NIST Chemistry Webbook and other peer-reviewed literature.

Table 1: Standard Molar Thermochemical Properties of BrF3 (Gas Phase)
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Property Symbol Value Units Reference

Standard

Enthalpy of

Formation

(298.15 K)

ΔfH° -255.60 ± 3.00 kJ·mol⁻¹ [2]

Standard Molar

Entropy (298.15

K)

S° 292.5 J·K⁻¹·mol⁻¹ [3]

Heat Capacity

(298.15 K)
Cp 67.35 J·K⁻¹·mol⁻¹ [2]

Integrated Heat

Capacity (0 K to

298.15 K)

H° - H°₀ 14.71 kJ·mol⁻¹ [2]

Table 2: Molar Thermochemical Properties of BrF3 (Liquid Phase)

Property Symbol Value Units Reference

Standard

Enthalpy of

Formation

(298.15 K)

ΔfH° -300.8 kJ·mol⁻¹ [3]

Standard Molar

Gibbs Energy of

Formation

(298.15 K)

ΔfG° -242.9 kJ·mol⁻¹ [4]

Standard Molar

Entropy (298.15

K)

S° 178.2 J·K⁻¹·mol⁻¹ [3]

Molar Heat

Capacity (298.15

K)

Cp 124.6 J·K⁻¹·mol⁻¹ [3][4]
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Table 3: Phase Change and Other Thermodynamic Data for BrF3

Property Symbol Value Units Reference

Enthalpy of

Vaporization
ΔvapH 42.68 kJ·mol⁻¹ [4]

Enthalpy of

Fusion
ΔfusH 12.03 kJ·mol⁻¹ [4]

Boiling Point Tboil
125.72 °C

(398.87 K)
°C (K) [1]

Melting Point Tfus
8.77 °C (281.92

K)
°C (K) [1]

Dipole Moment µ 1.19 D [1][4]

Experimental Protocols and Methodologies
The determination of the thermochemical properties listed above involves a combination of

experimental techniques and theoretical calculations. While specific, detailed protocols from

the original publications require direct access to those sources, the general methodologies are

well-established.

2.1 Calorimetry (Enthalpy of Formation and Phase Changes)

Principle: Calorimetry directly measures the heat transfer during a chemical reaction or

physical process. For determining the enthalpy of formation (ΔfH°), reaction calorimetry is

employed. The reaction of bromine and fluorine to form BrF3 (Br₂(l) + 3F₂(g) → 2BrF₃(l))

would be conducted in a reaction calorimeter. The heat evolved or absorbed is measured,

allowing for the calculation of the enthalpy change.

Methodology:

A precisely known amount of the reactant (e.g., liquid bromine) is placed in a reaction

vessel within the calorimeter.
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The second reactant (e.g., fluorine gas) is introduced in a controlled manner to initiate the

reaction.

The temperature change of the calorimeter system is meticulously recorded.

By knowing the heat capacity of the calorimeter (determined through calibration, often with

electrical heating), the heat of the reaction is calculated.

The standard enthalpy of formation is then derived from this data, applying corrections for

temperature, pressure, and the states of the reactants and products.

Enthalpy of Vaporization/Fusion: The enthalpies of phase changes (ΔvapH and ΔfusH) are

measured using techniques like Differential Scanning Calorimetry (DSC). A sample is heated

at a constant rate, and the energy required to maintain this rate during the phase transition is

measured, yielding the enthalpy value.[5]

2.2 Spectroscopic Measurements and Statistical Mechanics (Entropy and Heat Capacity)

Principle: Standard molar entropy (S°) and heat capacity (Cp) for the gaseous state can be

calculated with high accuracy using statistical mechanics if the molecular structure and

vibrational frequencies are known. These molecular parameters are determined

experimentally using spectroscopic techniques.

Methodology:

Spectroscopy: Infrared (IR) and Raman spectroscopy are used to determine the

fundamental vibrational frequencies of the BrF3 molecule.[2] Microwave spectroscopy

provides data on the rotational constants.[2]

Statistical Mechanics Calculation: The total entropy is calculated as the sum of

translational, rotational, vibrational, and electronic contributions.

Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires

only the molecular mass and temperature.

Rotational Entropy: Calculated from the molecule's moments of inertia, which are

derived from the rotational constants.
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Vibrational Entropy: Calculated by treating each vibrational mode as a quantum

harmonic oscillator, using the frequencies obtained from IR/Raman spectra.

Heat Capacity: The heat capacity (Cp) is similarly calculated by summing the contributions

from translational, rotational, and vibrational motions.

2.3 Shomate Equation (Heat Capacity as a Function of Temperature)

The NIST Chemistry Webbook provides coefficients for the Shomate equation, which is an

empirical polynomial used to express the heat capacity of a substance as a function of

temperature.[6][7] This allows for the calculation of thermochemical properties over a range of

temperatures.

Equation Form: Cp° = A + Bt + Ct² + D*t³ + E/t² (where t = temperature in Kelvin / 1000)

The coefficients (A, B, C, D, E) are derived by fitting this equation to experimental heat

capacity data.[6]

Visualization of Thermochemical Data Workflow
The following diagram illustrates the logical workflow for the experimental and theoretical

determination of the core thermochemical properties of a molecule like Bromine trifluoride.
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Workflow for Determination of Thermochemical Properties of BrF3
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Caption: Logical workflow for obtaining thermochemical data for BrF3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1216658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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